2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
Overview
Description
2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound with a molecular formula of C17H16N2O2. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-methylbenzyl chloride with 1H-1,3-benzodiazole under basic conditions to form the intermediate 2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID. This intermediate is then converted to the final product through an amide formation reaction using acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methylbenzimidazole: A derivative with enhanced properties.
2-Phenylbenzimidazole: Known for its use in sunscreen formulations.
Uniqueness
2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-2-3-7-13(12)10-17-19-14-8-4-5-9-15(14)20(17)11-16(18)21/h2-9H,10-11H2,1H3,(H2,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXQJBQRKJHMTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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